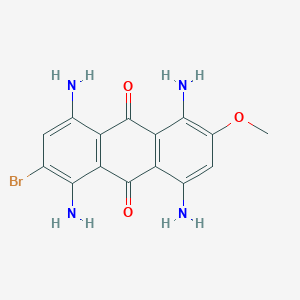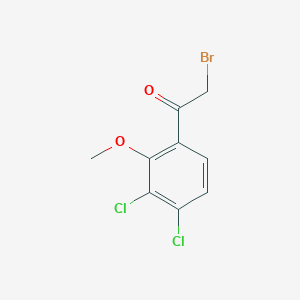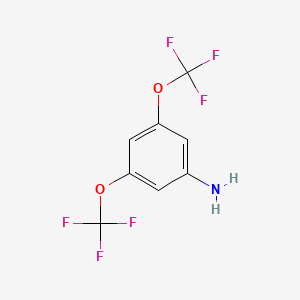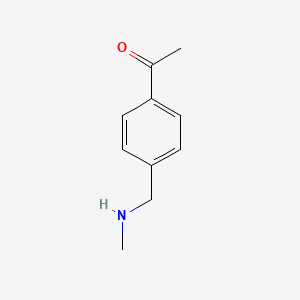
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione is an organic compound with a complex structure. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments. This compound is characterized by the presence of amino groups at positions 1, 4, 5, and 8, a bromine atom at position 2, and a methoxy group at position 6 on the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting material is often a brominated anthraquinone derivative, which undergoes a series of substitutions and additions to introduce the amino and methoxy groups. Common reagents used in these reactions include bromine, methanol, and various amines under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The steps include bromination, methoxylation, and amination, followed by purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often affecting the quinone core.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various substituted anthracenes.
科学的研究の応用
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
作用機序
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. The pathways involved often include redox reactions and nucleophilic substitutions, which are crucial for its biological and chemical activities.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, making it less versatile in chemical reactions.
6-Methoxyanthracene-9,10-dione: Lacks the amino and bromine groups, affecting its chemical properties and applications.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione is unique due to the combination of amino, bromine, and methoxy groups on the anthracene-9,10-dione core. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
特性
CAS番号 |
88602-93-1 |
|---|---|
分子式 |
C15H13BrN4O3 |
分子量 |
377.19 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H13BrN4O3/c1-23-7-3-6(18)9-11(13(7)20)15(22)8-5(17)2-4(16)12(19)10(8)14(9)21/h2-3H,17-20H2,1H3 |
InChIキー |
BQWZWFPAHZHQMB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)


![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)






![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)

